methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
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Overview
Description
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its pharmacological potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Isoquinoline Derivatives: One common method involves the reduction of isoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrogenation of Precursors: Another method involves the hydrogenation of precursors using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.
Hydrolysis and Esterification: The compound can also be synthesized through hydrolysis of esters followed by esterification reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of quinoline derivatives and other oxidized forms.
Reduction Products: Reduction can produce tetrahydroisoquinoline derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for the synthesis of more complex molecules. Biology: It has been studied for its potential biological activities, including neuroprotective effects. Medicine: Research has explored its use in developing therapeutic agents for various diseases. Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways in biological systems. Its mechanism of action involves binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A closely related compound with similar pharmacological properties.
Isoquinoline: The parent compound from which derivatives like methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride are derived.
Uniqueness:
Higher Stability: this compound is more stable compared to some of its derivatives.
Broader Spectrum of Action: It exhibits a broader spectrum of biological activities, making it useful in various applications.
This compound's versatility and potential applications make it a valuable subject of scientific research and industrial use. Its unique properties and stability contribute to its significance in various fields.
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Properties
CAS No. |
2503206-28-6 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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